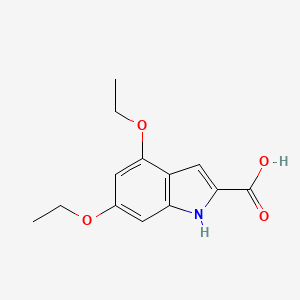

4,6-diethoxy-1H-indole-2-carboxylic Acid

Description

Properties

IUPAC Name |

4,6-diethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-17-8-5-10-9(12(6-8)18-4-2)7-11(14-10)13(15)16/h5-7,14H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFZHTBZFHZHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,6-diethoxy-1H-indole-2-carboxylic Acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole.

Reaction Conditions: The key steps involve the introduction of ethoxy groups at the 4 and 6 positions of the indole ring. This can be achieved through ethylation reactions using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

4,6-Diethoxy-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be performed under controlled conditions to introduce different functional groups.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

4,6-Diethoxy-1H-indole-2-carboxylic Acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Medicine: Indole derivatives, including this compound, have shown potential in the treatment of various diseases such as cancer, microbial infections, and neurological disorders.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-diethoxy-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or activation of receptor-mediated pathways.

Pathways Involved: The pathways affected by this compound include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares substituents, melting points, and key properties of 4,6-diethoxy-1H-indole-2-carboxylic acid with structurally related compounds:

Key Observations :

Structure-Activity Relationships (SAR)

- Electron-Donating Groups (Ethoxy/Methoxy) : Enhance solubility in polar solvents but may reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., chloro).

- Positional Effects : Substituents at positions 4 and 6 (vs. 5 or 7) influence steric interactions and binding affinity in biological targets. For example, 4,6-dichloro substitution is critical for neuroprotective activity .

Biological Activity

4,6-Diethoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, anticancer, and antiviral applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological effects of this compound are primarily attributed to its interaction with multiple molecular targets:

- Receptor Binding : Indole derivatives, including this compound, have a high affinity for various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Cellular Effects : It influences processes such as gene expression and cellular metabolism. Notably, it can induce apoptosis in cancer cells by activating pro-apoptotic genes while inhibiting anti-apoptotic genes.

The biochemical properties of this compound highlight its versatility:

- Stability : Studies indicate that the compound remains stable under specific conditions, maintaining its biological activity over time.

- Dosage Effects : In animal models, lower doses have shown therapeutic effects without significant toxicity, suggesting a favorable safety profile.

- Metabolic Pathways : The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anti-inflammatory Activity : A study demonstrated that the compound effectively inhibited pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

- Anticancer Properties : Research indicated that this compound induced apoptosis in multiple cancer cell lines through modulation of apoptotic pathways. For instance, it increased the expression of caspase-3 and decreased Bcl-2 levels.

- Antiviral Activity : Preliminary findings suggest that this compound may inhibit viral replication by interfering with viral integrase activity. Similar indole derivatives have been shown to chelate metal ions essential for integrase function .

Comparative Analysis

To understand the efficacy of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Biological Activity | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory, anticancer | N/A | Induces apoptosis in cancer cells |

| Indole-2-carboxylic Acid | Integrase inhibitor | 32.37 | Effective against HIV replication |

| Methyl Indole-2-carboxylate | Antimicrobial | N/A | Potential use in treating infections |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.